molecular formula C14H12O3 B3389259 2-Hydroxy-4'-phenoxyacetophenone CAS No. 92254-23-4

2-Hydroxy-4'-phenoxyacetophenone

Cat. No.: B3389259
CAS No.: 92254-23-4
M. Wt: 228.24 g/mol
InChI Key: IOSCPIQFGPNXOA-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-phenoxyacetophenone is an organic compound with the molecular formula C14H12O3 It is a derivative of acetophenone, characterized by the presence of a hydroxy group at the second position and a phenoxy group at the fourth position of the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4’-phenoxyacetophenone can be achieved through several methods. One common approach involves the reaction of phenol with acetyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 2-Hydroxy-4’-phenoxyacetophenone often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4’-phenoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4’-phenoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4’-phenoxybenzyl alcohol.

    Substitution: Formation of various substituted phenoxyacetophenones depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4’-phenoxyacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-phenoxyacetophenone involves its interaction with specific molecular targets. The hydroxy and phenoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyacetophenone
  • 4-Hydroxyacetophenone
  • 2,4-Dihydroxyacetophenone
  • 2,5-Dihydroxyacetophenone

Uniqueness

2-Hydroxy-4’-phenoxyacetophenone is unique due to the presence of both a hydroxy group and a phenoxy group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSCPIQFGPNXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92254-23-4
Record name 2-hydroxy-1-(4-phenoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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